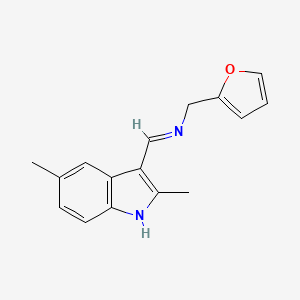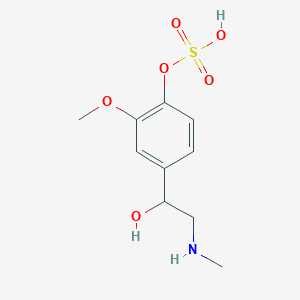
Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH is a pentapeptide fragment derived from the larger angiotensin peptides. This compound is a significant metabolite in the renin-angiotensin system, which plays a crucial role in regulating blood pressure, fluid balance, and vascular tone . The sequence of this peptide is Tyr-Ile-His-Pro-Phe, and it is often studied for its biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.
Deprotection Steps: Removing protecting groups from amino acids using TFA (trifluoroacetic acid) or similar reagents.
Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods: Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques like HPLC (high-performance liquid chromatography) are employed to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the histidine residue, affecting the peptide’s biological activity.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Using different amino acid derivatives during synthesis.
Major Products: The major products formed from these reactions are typically modified peptides with altered biological activities or stability profiles .
Wissenschaftliche Forschungsanwendungen
Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.
Medicine: Potential therapeutic applications in treating hypertension and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Wirkmechanismus
The mechanism of action of Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH involves its interaction with specific receptors in the renin-angiotensin system. It binds to angiotensin receptors, leading to a cascade of intracellular events that regulate vascular tone, blood pressure, and fluid balance. The peptide can also influence the activity of enzymes like NADPH oxidase, which plays a role in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Angiotensin II (DRVYIHPF): The primary active component of the renin-angiotensin system, known for its potent vasoconstrictive properties.
Angiotensin I/II (3-8) H-Val-Tyr-Ile-His-Pro-Phe-OH: Another fragment with distinct biological activities.
Comparison: Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH is unique due to its specific sequence and the resulting biological activities. Unlike the full-length angiotensin II, this fragment may have different receptor affinities and effects on blood pressure regulation .
Eigenschaften
IUPAC Name |
2-[[1-[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45N7O7/c1-3-21(2)30(41-31(44)26(36)16-23-11-13-25(43)14-12-23)33(46)39-27(18-24-19-37-20-38-24)34(47)42-15-7-10-29(42)32(45)40-28(35(48)49)17-22-8-5-4-6-9-22/h4-6,8-9,11-14,19-21,26-30,43H,3,7,10,15-18,36H2,1-2H3,(H,37,38)(H,39,46)(H,40,45)(H,41,44)(H,48,49) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHGVQMTIJAUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45N7O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(Aminomethyl)phenyl]pyridin-2-amine](/img/structure/B12310061.png)
![6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile](/img/structure/B12310072.png)


![rac-(1R,5R)-1-(pyridin-3-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B12310099.png)
![Bis[5-fluoro-2-(pyridin-2-yl)phenyl][5-fluoro-2-(pyridin-3-yl)phenyl]iridium](/img/structure/B12310102.png)
![4-[(1-benzyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol](/img/structure/B12310115.png)


![Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate](/img/structure/B12310131.png)
![rac-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine dihydrochloride, cis](/img/structure/B12310134.png)
![2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12310139.png)


